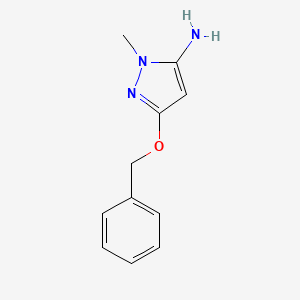![molecular formula C8H7IN2 B6336035 3-Iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine CAS No. 260431-71-8](/img/structure/B6336035.png)
3-Iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine
Descripción general
Descripción
3-Iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine (IMPP) is an organic chemical, which is classified as a heterocyclic compound. It is a colorless crystalline solid, which is soluble in water and ethanol. It is a member of the pyrrolopyridine family, which is composed of nitrogen and hydrogen atoms in a five-membered ring. It is an important intermediate for the synthesis of various drugs and pharmaceuticals.
Aplicaciones Científicas De Investigación
Drug Design and Medicinal Chemistry
Fused pyridine derivatives, such as 3-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine, are of increasing interest in drug design and medicinal chemistry . They are found in the structures of substances with antituberculosis, antibacterial, antifungal, anti-inflammatory, and antimalarial activities . Their structural similarity with DNA bases such as adenine and guanine is a key factor to explain their effectiveness .
Enhancing Solubility and Polarity
This group of compounds contributes positively to the solubility, polarity, lipophilicity, and hydrogen bonding capacity properties of the compounds they are incorporated into . This makes them valuable in the development of pharmaceuticals and other biologically active compounds .
Antiviral and Anticancer Applications
Many drugs, especially antiviral and anticancer ones, have structural similarities with fused pyridine derivatives . This suggests that 3-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine could potentially be used in the development of new antiviral and anticancer drugs .
Fibroblast Growth Factor Receptor Inhibitors
1H-pyrrolo[2,3-b]pyridine derivatives have shown potent activities against fibroblast growth factor receptors (FGFR1, 2, and 3) . Abnormal activation of FGFR signaling pathway plays an essential role in various types of tumors . Therefore, targeting FGFRs represents an attractive strategy for cancer therapy .
Inhibition of Cell Proliferation and Induction of Apoptosis
In vitro studies have shown that 1H-pyrrolo[2,3-b]pyridine derivatives can inhibit cell proliferation and induce apoptosis . This suggests potential applications in the treatment of diseases characterized by uncontrolled cell proliferation, such as cancer .
Inhibition of Cell Migration and Invasion
1H-pyrrolo[2,3-b]pyridine derivatives have also been shown to significantly inhibit the migration and invasion of cells . This could be particularly useful in the treatment of metastatic cancers, where the spread of cancer cells from the primary tumor to other parts of the body is a major challenge .
Mecanismo De Acción
Target of Action
Compounds with a similar pyrrolo[2,3-b]pyridine scaffold have been reported to inhibit human neutrophil elastase (hne), a potent serine protease . HNE plays a crucial role in the development of novel and selective inhibitors for the treatment of inflammatory diseases, especially pulmonary pathologies .
Mode of Action
Based on the structure-activity relationship (sar) studies of similar compounds, it can be inferred that the presence of polar moieties on the phenyl ring might contribute to the inhibitory action against their targets .
Biochemical Pathways
Given its potential role as an inhibitor of hne, it may influence the pathways associated with inflammation and immune response .
Result of Action
Based on the potential target of similar compounds, it can be inferred that it might have a role in reducing inflammation and modulating immune response .
Propiedades
IUPAC Name |
3-iodo-1-methylpyrrolo[2,3-b]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7IN2/c1-11-5-7(9)6-3-2-4-10-8(6)11/h2-5H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWSQFYGAAAQKFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=C1N=CC=C2)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7IN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(2S,2'S,3S,3'S)-3,3'-Di-tert-butyl-4,4'-diphenyl-2,2',3,3'-tetrahydro-2,2'-bibenzo[d][1,3]oxaphosphole, 97% (>99% ee)](/img/structure/B6335987.png)



![N-[3-(3-Fluoro-4-morpholin-4-yl-phenyl)-2-oxo-oxazolidin-(5S)-ylmethyl]-propionamide](/img/structure/B6336019.png)





![1-[3-(3-Chlorophenyl)-1,2,4-thiadiazol-5-yl]piperazine](/img/structure/B6336063.png)
![1-[3-(3-Methoxyphenyl)-1,2,4-thiadiazol-5-yl]piperazine](/img/structure/B6336069.png)